molecular formula C14H13N3O3 B2486518 Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate CAS No. 478041-11-1

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Cat. No.: B2486518
CAS No.: 478041-11-1
M. Wt: 271.276
InChI Key: AASGCGWCHGCYQQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a complex organic compound with the molecular formula C14H13N3O3 It is known for its unique structure, which includes a quinoxaline ring, a cyanomethyl group, and an ethyl ester

Mechanism of Action

Mode of Action

The exact mode of action of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is currently unknown due to the lack of specific studies on this compound. Heterocyclic compounds are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Compounds containing a quinoxaline moiety have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Preparation Methods

The synthesis of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyanoacetamide with 2-chloroquinoxaline in the presence of a base, followed by esterification with ethanol . The reaction conditions often require refluxing in ethanol and the use of catalysts such as piperidine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate can be compared with other quinoxaline derivatives, such as:

  • Ethyl 2-[4-(methyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
  • Ethyl 2-[4-(ethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
  • Ethyl 2-[4-(phenyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

These compounds share a similar quinoxaline core but differ in the substituents attached to the ring. The presence of the cyanomethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

ethyl 2-[4-(cyanomethyl)-3-oxoquinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)9-11-14(19)17(8-7-15)12-6-4-3-5-10(12)16-11/h3-6H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASGCGWCHGCYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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